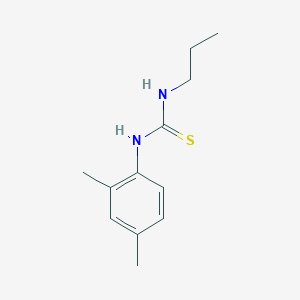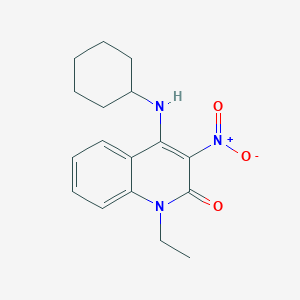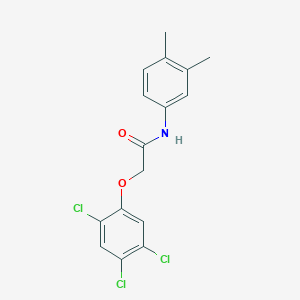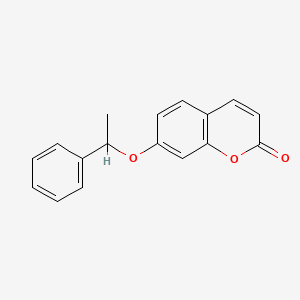![molecular formula C17H18BrNO2 B3987304 3-bromo-N-[1-(4-ethoxyphenyl)ethyl]benzamide](/img/structure/B3987304.png)
3-bromo-N-[1-(4-ethoxyphenyl)ethyl]benzamide
Descripción general
Descripción
3-bromo-N-[1-(4-ethoxyphenyl)ethyl]benzamide is a chemical compound that belongs to the class of benzamides. It has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and biochemical research.
Mecanismo De Acción
The mechanism of action of 3-bromo-N-[1-(4-ethoxyphenyl)ethyl]benzamide involves its interaction with specific target proteins such as histone deacetylases and protein kinases. By inhibiting the activity of these enzymes, it can modulate various cellular processes such as gene expression, cell cycle regulation, and apoptosis. The exact mechanism of action may vary depending on the specific target protein and the cellular context.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in various in vitro and in vivo models. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit the growth of tumor xenografts, and improve cognitive function in animal models of neurodegenerative diseases. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-bromo-N-[1-(4-ethoxyphenyl)ethyl]benzamide is its potential as a lead compound for the development of novel therapeutic agents. It has been shown to exhibit potent inhibitory activity against certain enzymes, making it a promising candidate for drug discovery. However, one of the limitations is the lack of comprehensive studies on its toxicity and pharmacokinetics. Therefore, further studies are needed to evaluate its safety and efficacy in vivo.
Direcciones Futuras
There are several future directions for the research on 3-bromo-N-[1-(4-ethoxyphenyl)ethyl]benzamide. Some of the potential areas of investigation include:
1. Identification of novel target proteins and pathways that are modulated by this compound.
2. Development of more potent and selective analogs with improved pharmacokinetic properties.
3. Evaluation of its efficacy in animal models of various diseases such as cancer, neurodegenerative diseases, and inflammatory disorders.
4. Investigation of its potential as a tool compound for studying cellular processes such as gene expression, cell cycle regulation, and apoptosis.
5. Exploration of its potential applications in other fields such as agriculture and material science.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in various fields such as medicinal chemistry, drug discovery, and biochemical research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand its potential and limitations and to develop more potent and selective analogs for therapeutic use.
Aplicaciones Científicas De Investigación
3-bromo-N-[1-(4-ethoxyphenyl)ethyl]benzamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit potent inhibitory activity against certain enzymes such as histone deacetylases and protein kinases, which are involved in various cellular processes such as gene expression, cell cycle regulation, and apoptosis. Therefore, it has been proposed as a potential lead compound for the development of novel therapeutic agents for the treatment of cancer, neurodegenerative diseases, and other disorders.
Propiedades
IUPAC Name |
3-bromo-N-[1-(4-ethoxyphenyl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO2/c1-3-21-16-9-7-13(8-10-16)12(2)19-17(20)14-5-4-6-15(18)11-14/h4-12H,3H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMTKXBKQKHTYRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C)NC(=O)C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3,4,5-triethoxy-N-[4-(1-pyrrolidinylmethyl)phenyl]benzamide](/img/structure/B3987240.png)
![ethyl 2-[3-hydroxy-2-oxo-5-phenyl-4-(2-thienylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3987243.png)

![4-{2-[2-(4-chlorophenyl)-2-oxoethoxy]phenyl}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3987258.png)
![2-{4-[2-(3,4-dimethylphenyl)-2-oxoethoxy]phenyl}-5-methylhexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B3987273.png)

![2-{2-[2-(4-bromophenyl)-2-oxoethoxy]phenyl}-5-methylhexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B3987292.png)

![1-[3-(dimethylamino)propyl]-4-(2-furoyl)-3-hydroxy-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3987297.png)
![6-amino-4-(2,3-dimethoxyphenyl)-3-(4-isobutylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B3987310.png)
![N-[2-(4-isopropylphenoxy)-1-methylethyl]-2-furamide](/img/structure/B3987318.png)

![N-[1-[(methylamino)carbonyl]-2-(4-nitrophenyl)vinyl]-2-furamide](/img/structure/B3987334.png)